Methyl 5-oxohept-6-enoate

Catalog No.
S16096634
CAS No.
34990-33-5
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-oxohept-6-enoate

CAS Number

34990-33-5

Product Name

Methyl 5-oxohept-6-enoate

IUPAC Name

methyl 5-oxohept-6-enoate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h3H,1,4-6H2,2H3

InChI Key

ONGNQDROOOWKJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)C=C

Methyl 5-oxohept-6-enoate is an organic compound characterized by the molecular formula C8H12O3C_8H_{12}O_3. It features a keto group at the 5-position and an enone structure at the 6-position, making it a member of the larger family of α,β-unsaturated carbonyl compounds. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, where it serves as an important intermediate in various

  • Oxidation: The keto group can be oxidized to form carboxylic acids.
  • Reduction: The compound can be reduced to yield alcohols from its keto group.
  • Nucleophilic Substitution: The ester group allows for nucleophilic substitution reactions, which can lead to the formation of new carbon-carbon bonds.
  • Hydrolysis: Hydrolysis of the ester can yield the corresponding carboxylic acid and an alcohol.

Common reagents involved in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for hydrolysis .

Methyl 5-oxohept-6-enoate can be synthesized through various methods. One notable synthetic route involves the reaction of methacryloyl chloride with an appropriate alkyl halide under conditions that promote nucleophilic substitution. This process typically requires a zinc-copper couple as a reducing agent and is performed under nitrogen atmosphere to prevent oxidation. The steps include:

  • Preparation of the zinc-copper couple.
  • Reaction setup with methacryloyl chloride and an alkyl halide in a suitable solvent (e.g., benzene).
  • Refluxing the mixture to facilitate reaction.
  • Purification of the product through chromatography.

Methyl 5-oxohept-6-enoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is explored for its potential therapeutic applications due to its structural features.
  • Flavor and Fragrance Industry: Its unique aroma profile makes it suitable for use in flavoring agents and perfumes .

Interaction studies involving methyl 5-oxohept-6-enoate are essential to understand its reactivity and potential biological effects. These studies typically focus on how the compound interacts with enzymes or other biological molecules, which can reveal insights into its metabolic pathways and possible therapeutic uses .

Methyl 5-oxohept-6-enoate can be compared with several structurally related compounds that share similar functional groups but differ in their specific arrangements or additional substituents. Notable similar compounds include:

  • Ethyl 5-oxohept-6-enoate: Shares a similar structure but has an ethyl group instead of a methyl group at the ester position.
  • Methyl 3-oxohept-6-enoate: Contains a keto group at a different position, affecting its reactivity and properties.

Comparison Table

Compound NameMolecular FormulaUnique Features
Methyl 5-oxohept-6-enoateC8H12O3Keto group at position 5; enone structure at position 6
Ethyl 5-oxohept-6-enoateC9H14O3Ethyl ester; similar reactivity but different sterics
Methyl 3-oxohept-6-enoateC8H12O3Keto group at position 3; affects reactivity

Methyl 5-oxohept-6-enoate is unique due to its specific arrangement of functional groups, which influences its chemical behavior and potential applications in synthesis and medicinal chemistry .

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

156.078644241 g/mol

Monoisotopic Mass

156.078644241 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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